molecular formula C12H10N2O4 B11713405 1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid

1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid

Cat. No.: B11713405
M. Wt: 246.22 g/mol
InChI Key: OUPYAWYNHZMMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a benzyl group at the 1-position and carboxylic acid moieties at the 4- and 5-positions. The benzyl group enhances lipophilicity, which may influence solubility, bioavailability, and binding interactions in biological systems .

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2-benzylpyrazole-3,4-dicarboxylic acid

InChI

InChI=1S/C12H10N2O4/c15-11(16)9-6-13-14(10(9)12(17)18)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)(H,17,18)

InChI Key

OUPYAWYNHZMMLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid typically involves the cyclocondensation of hydrazine with a suitable dicarboxylic acid precursor. One common method includes the reaction of benzylhydrazine with maleic anhydride under controlled conditions to form the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, maleic anhydride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Dicarboxylic Acids

1H-Pyrazole-3,5-dicarboxylic Acid
  • Structure : Pyrazole ring with carboxylic acids at positions 3 and 5.
  • Applications : Used in synthesizing lanthanide coordination polymers due to its versatile coordination modes. Thermal stability and structural diversity depend on synthesis methods .
1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid
  • Structure : Ethyl group at the 1-position (CAS 681015-26-9).
  • Properties : Molecular weight = 184.15 g/mol, XLogP3 = 0.3, indicating moderate hydrophilicity.
  • Applications: Limited data, but the ethyl group may enhance solubility in organic solvents compared to the benzyl derivative .
Comparison Table: Pyrazole Derivatives
Compound Substituent Carboxylic Acid Positions Molecular Weight (g/mol) Key Applications
1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid Benzyl (C₆H₅CH₂) 4,5 Not reported Coordination chemistry (inferred)
1H-Pyrazole-3,5-dicarboxylic acid None 3,5 156.10 Lanthanide coordination polymers
1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid Ethyl (C₂H₅) 3,5 184.15 Under investigation

Imidazole-Based Dicarboxylic Acids

1H-Imidazole-4,5-dicarboxylic Acid
  • Structure : Imidazole core with carboxylic acids at 4 and 5.
  • Applications: Widely used in coordination complexes (CPs) due to N- and O-donor sites. Derivatives like 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid form CPs with luminescent or catalytic properties .
  • Key Difference: The imidazole ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrazole (two non-adjacent nitrogens), influencing metal-binding selectivity .
1-Methyl-1H-imidazole-4,5-dicarboxylic Acid
  • Structure : Methyl group at the 1-position.
  • Properties : Smaller substituent than benzyl, likely reducing steric effects in coordination reactions .

Other Heterocyclic Dicarboxylic Acids

Furan-2,5-dicarboxylic Acid (FDCA)
  • Structure : Furan ring with carboxylic acids at 2 and 5.
  • Applications : Biomass-derived alternative to terephthalic acid in polyesters. Commercial production via oxidation of 5-hydroxymethylfurfural (HMF) .
  • Key Difference: The non-aromatic furan ring lacks the resonance stabilization of pyrazole, reducing thermal stability but enhancing biodegradability .
1H-Pyrrole-2,5-dicarboxylic Acid
  • Structure : Pyrrole ring with carboxylic acids at 2 and 5.

Structural and Functional Insights

  • Substituent Effects : The benzyl group in this compound increases hydrophobicity, which could enhance membrane permeability in drug design but complicate aqueous-phase reactions .
  • Pharmacological Potential: While pyrrole and imidazole derivatives show anti-inflammatory and antimicrobial activities , the benzyl-pyrazole analog’s bioactivity remains unexplored but merits investigation.
  • Coordination Chemistry : Pyrazole and imidazole dicarboxylates form diverse CPs, but the benzyl group’s bulkiness may favor porous frameworks for gas storage or catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.